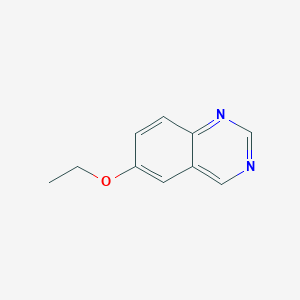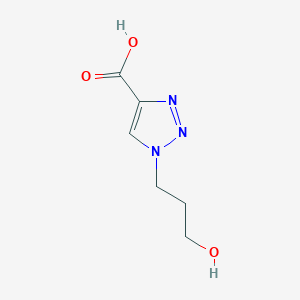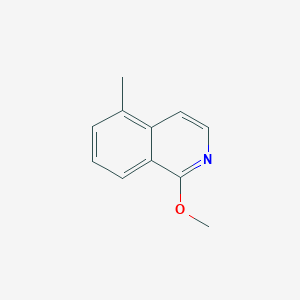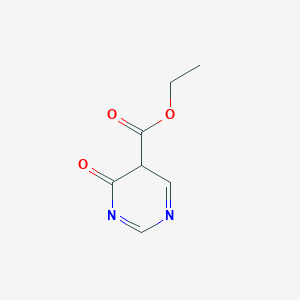![molecular formula C9H6N2S B11915372 2h-Pyrrolo[2,3-e]benzothiazole CAS No. 403715-76-4](/img/structure/B11915372.png)
2h-Pyrrolo[2,3-e]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of both thiazole and indole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique fusion of the thiazole and indole rings imparts distinct chemical and biological properties to 2H-Thiazolo[5,4-g]indole, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-g]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with indole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2H-Thiazolo[5,4-g]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions: 2H-Thiazolo[5,4-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2H-Thiazolo[5,4-g]indole, each with unique chemical and biological properties.
科学的研究の応用
2H-Thiazolo[5,4-g]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2H-Thiazolo[5,4-g]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, 2H-Thiazolo[5,4-g]indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
類似化合物との比較
Thiazolo[5,4-b]indole: Shares a similar fused ring structure but differs in the position of the thiazole ring fusion.
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a thiazole ring fused to a pyrimidine ring.
Indole Derivatives: Compounds with modifications on the indole ring, such as indole-2-carboxylic acid and indole-3-acetic acid.
Uniqueness: 2H-Thiazolo[5,4-g]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules and functional materials with specific properties and applications.
特性
CAS番号 |
403715-76-4 |
|---|---|
分子式 |
C9H6N2S |
分子量 |
174.22 g/mol |
IUPAC名 |
2H-pyrrolo[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
InChIキー |
GQJYZPKPJFXFON-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C(=CC=C3C2=NC=C3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)



![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)



